N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
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Overview
Description
N’-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that features a furan ring, an oxazolidine ring, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with ethanediamide under controlled conditions to form the intermediate product. This intermediate is further reacted with 3-(4-methoxybenzoyl)-1,3-oxazolidine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methoxybenzoyl group can be reduced to a hydroxyl group.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted oxazolidines.
Scientific Research Applications
N’-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
- N-[(furan-2-yl)methyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Uniqueness
N’-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to its combination of a furan ring, an oxazolidine ring, and a methoxybenzoyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-26-14-6-4-13(5-7-14)19(25)22-8-10-28-16(22)12-21-18(24)17(23)20-11-15-3-2-9-27-15/h2-7,9,16H,8,10-12H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCREBHZJFYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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